molecular formula C22H16ClNO6 B10882074 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate

Cat. No.: B10882074
M. Wt: 425.8 g/mol
InChI Key: YXOZNRQHNPKVCO-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate: is a complex organic compound with a unique structure. It combines a benzene ring, an ester group, and a nitro group. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this method, an aryl halide (in this case, 2-chloro-5-nitrobenzoate) reacts with an arylboronic acid (bearing the benzyloxyphenyl group) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .

Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., DMF or THF) with a base (such as potassium carbonate) and a palladium catalyst (often Pd(PPh₃)₄). The boron reagent (arylboronic acid) plays a crucial role in transmetalation, transferring the aryl group to the palladium center.

Industrial Production: While research laboratories often use small-scale Suzuki–Miyaura reactions, industrial production may involve larger-scale processes. Optimization for yield, cost, and safety is essential.

Chemical Reactions Analysis

Reactions:

Common Reagents:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling.

    Zinc Amalgam: For nitro group reduction.

Major Products: The major product of the Suzuki–Miyaura coupling is the desired compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties.

    Materials Science: Used in the design of functional materials.

    Chemical Biology: Studied for its interactions with biological targets.

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve binding to receptors, enzyme inhibition, or other molecular interactions.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound with related structures to understand its unique properties.

Properties

Molecular Formula

C22H16ClNO6

Molecular Weight

425.8 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-chloro-5-nitrobenzoate

InChI

InChI=1S/C22H16ClNO6/c23-20-11-8-17(24(27)28)12-19(20)22(26)30-14-21(25)16-6-9-18(10-7-16)29-13-15-4-2-1-3-5-15/h1-12H,13-14H2

InChI Key

YXOZNRQHNPKVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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